Benapenem

Pharmacokinetics Half-life Dosing regimen

Benapenem is an investigational intravenous carbapenem distinguished by a 6–7.3 h elimination half‑life, enabling once‑daily dosing versus the 2–4 daily administrations required for meropenem or imipenem. Currently in Phase 3 for complicated UTI, acute pyelonephritis, and hospital‑acquired pneumonia, it demonstrates targeted activity against Enterobacteriaceae including ESBL producers. This unique PK/PD profile makes Benapenem a non‑interchangeable candidate for clinical research, PK/PD modeling, and formulation development. ≥98% purity. Request a quote for your study quantities.

Molecular Formula C22H28N4O7S2
Molecular Weight 524.6 g/mol
CAS No. 1312953-83-5
Cat. No. B10856575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenapenem
CAS1312953-83-5
Molecular FormulaC22H28N4O7S2
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)C(C)O
InChIInChI=1S/C22H28N4O7S2/c1-10-17-16(11(2)27)21(29)26(17)18(22(30)31)19(10)34-13-7-15(24-9-13)20(28)25-8-12-3-5-14(6-4-12)35(23,32)33/h3-6,10-11,13,15-17,24,27H,7-9H2,1-2H3,(H,25,28)(H,30,31)(H2,23,32,33)/t10-,11-,13+,15+,16-,17-/m1/s1
InChIKeyJNSMRGMLNPEWLR-PDCLSYJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benapenem (CAS 1312953-83-5): A Once-Daily Carbapenem Antibiotic for Complicated Gram-Negative Infections


Benapenem is an investigational intravenous carbapenem antibiotic belonging to the β-lactam class [1]. It functions as a bacterial cell wall synthesis inhibitor by targeting penicillin-binding proteins (PBPs), with a mechanism consistent with other carbapenems [2]. Benapenem is currently in Phase 3 clinical development for the treatment of complicated urinary tract infections (cUTI) and other Gram-negative bacterial infections, including those caused by Enterobacteriaceae [3].

Why Benapenem Cannot Be Considered a Simple Generic Substitute for Other Carbapenems


Benapenem exhibits a unique pharmacokinetic profile, specifically a significantly longer elimination half-life, which directly enables a simplified once-daily dosing regimen [1]. This contrasts sharply with the 2-4 daily administrations required for short-acting carbapenems like meropenem and imipenem [2]. Furthermore, Benapenem's PK/PD characteristics and specific activity against key Enterobacteriaceae strains, as modeled in preclinical studies, delineate a distinct clinical positioning that is not interchangeable with other agents in the class [3]. Generic substitution between carbapenems with such divergent PK and dosing parameters would be clinically inappropriate and could lead to suboptimal patient outcomes and increased healthcare resource utilization.

Quantitative Differentiation of Benapenem from Comparator Carbapenems: A Guide for Scientific and Procurement Decisions


Extended Human Half-Life Enabling Once-Daily Dosing: A PK Advantage Over Meropenem and Imipenem

Benapenem demonstrates a significantly prolonged elimination half-life (t1/2) in humans compared to older carbapenems. In a Phase 1 study of healthy Chinese volunteers, Benapenem exhibited a half-life of 6 to ~7.3 hours [1]. This is notably longer than the half-life of market-available carbapenems like meropenem and imipenem, which are approximately 1 hour and require 2 to 4 daily administrations [2]. This PK differentiation directly supports a more convenient once-daily (OD) intravenous dosing regimen for Benapenem.

Pharmacokinetics Half-life Dosing regimen

PK/PD Cutoff Value Defines Clinical Breakpoint Against Enterobacteriaceae

A PK/PD modeling study, using ertapenem as a comparator, determined the PK/PD cutoff value for Benapenem against Enterobacteriaceae clinical isolates [1]. Monte Carlo simulations indicated that with a once-daily 1,000 mg intravenous dose, the probability of target attainment (PTA) was >90% against tested isolates when using a PK/PD cutoff value of 1 mg/L, based on a 60% fT>MIC threshold [2]. This establishes a quantifiable breakpoint for predicting clinical efficacy against these key Gram-negative pathogens.

PK/PD Modeling Enterobacteriaceae Antimicrobial Susceptibility

Comparable In Vivo Efficacy in UTI Model Suggests Non-Inferiority to Meropenem and Ertapenem

In a mouse model of ascending urinary tract infection caused by E. coli 9612, Benapenem demonstrated antibacterial efficacy that was generally similar to that of meropenem and ertapenem [1]. While no significant difference (P > 0.05) was observed between Benapenem and the comparators at most dosing levels, a statistically significant (P < 0.01) improvement in kidney stamping results was noted for the 0.125 mg/kg Benapenem group compared to the 0.125 mg/kg ertapenem group [2]. This indicates non-inferior in vivo activity and a potential advantage at a very low dose against this comparator.

In Vivo Efficacy Urinary Tract Infection Mouse Model

In Vitro Activity Against Enterobacteriaceae: MIC90 Range Compared to Ertapenem

The in vitro antibacterial activity of Benapenem against Enterobacteriaceae has been characterized. One source reports that its activity is similar to or slightly weaker than that of ertapenem, with MIC90 values for Benapenem ranging from 0.031 to 4 mg/L, while ertapenem's MIC90 for the same group of bacteria ranges from 0.008 to 1 mg/L [1]. This suggests a slightly higher minimum inhibitory concentration may be required for Benapenem against some Enterobacteriaceae strains compared to ertapenem.

Antibacterial Activity MIC90 Enterobacteriaceae

Optimal Research and Clinical Application Scenarios for Benapenem Based on Differentiated Evidence


Clinical Management of Complicated Urinary Tract Infections (cUTI) Requiring Once-Daily Dosing

Benapenem is a rational candidate for clinical trials and future clinical practice in complicated UTI, including acute pyelonephritis, where the convenience of once-daily intravenous administration can simplify treatment regimens and potentially improve patient adherence [3]. Its extended half-life (6-7.3 h) and demonstrated in vivo efficacy in a UTI model support this application [2].

Targeted Therapy for Infections Caused by Susceptible Enterobacteriaceae

Benapenem is suitable for the treatment of infections caused by Enterobacteriaceae that are susceptible based on a PK/PD cutoff value of ≤1 mg/L [3]. Its PK/PD profile supports once-daily dosing for infections caused by these Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs) [2].

Clinical Development Programs for Other Complicated Gram-Negative Infections

Given its broad-spectrum activity and favorable PK, Benapenem is positioned for investigation in other complicated infections beyond UTI, such as complicated intra-abdominal infections (cIAI) and hospital-acquired pneumonia (HAP), as indicated by ongoing Phase 2 and 3 trials [3]. Its once-daily dosing is a key advantage for streamlining care in these often-hospitalized patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benapenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.